molecular formula C13H17ClN2O B1399371 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1316227-16-3

1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1399371
CAS No.: 1316227-16-3
M. Wt: 252.74 g/mol
InChI Key: RZYLWBFGFZEKGS-UHFFFAOYSA-N
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Description

1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[2-(6-chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-8-2-3-12(16)6-4-11-5-7-13(14)15-9-11/h5,7,9,12H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYLWBFGFZEKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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